![molecular formula C14H14BrN3O3S B2674920 methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate CAS No. 1207039-42-6](/img/structure/B2674920.png)
methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate
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Description
Methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C14H14BrN3O3S and its molecular weight is 384.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
- Antihypertensive α-blocking Agents : The synthesis processes involve creating compounds with significant antihypertensive α-blocking activity through various chemical reactions, indicating potential applications in managing high blood pressure with low toxicity levels (Abdel-Wahab et al., 2008).
- Antiprotozoal Agents : Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines shows strong antiprotozoal activity, particularly against T. b. rhodesiense and P. falciparum, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
- Antibacterial and Antifungal Activities : Compounds derived from the synthesis involving imidazole moieties have shown promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Chemical Synthesis and Reactivity
- Green Synthesis of Imidazo[2,1-b]thiazole Derivatives : A study on microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives reports an efficient, eco-friendly method, highlighting their antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017).
- Aldose Reductase Inhibitors : The synthesis of iminothiazolidin-4-one acetate derivatives explores their potential as aldose reductase inhibitors, offering a novel approach to the treatment of diabetic complications (Ali et al., 2012).
Methodological Innovations
- Spectroscopic Characterization and Computational Study : The reactivity of imidazole derivatives has been explored through combined experimental and computational approaches, providing insights into their potential pharmacological applications (Hossain et al., 2018).
- Eco-friendly Synthesis Procedures : Studies like the Bronsted acidic ionic liquid catalyzed synthesis of imidazole derivatives under ultrasound irradiation present eco-friendly and efficient synthesis methods, highlighting the push towards greener chemistry (Hilal & Hanoon, 2019).
properties
IUPAC Name |
methyl 2-[2-(2-amino-2-oxoethyl)sulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-21-13(20)7-18-11(9-2-4-10(15)5-3-9)6-17-14(18)22-8-12(16)19/h2-6H,7-8H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDZFDSWDLFLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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